An In-Depth Technical Guide to 2-(2-Aminoethylamino)ethanol-d4 for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 2-(2-Aminoethylamino)ethanol-d4 for Researchers and Drug Development Professionals
Introduction
2-(2-Aminoethylamino)ethanol-d4 is the deuterated form of 2-(2-Aminoethylamino)ethanol, a chemical intermediate used in the synthesis of the antineoplastic agent Mitoxantrone.[1] In the realm of pharmaceutical research and development, stable isotope-labeled compounds like 2-(2-Aminoethylamino)ethanol-d4 are invaluable tools. They primarily serve as internal standards in bioanalytical methods, particularly for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The incorporation of deuterium atoms provides a mass shift that allows for differentiation from the unlabeled analyte, while maintaining nearly identical chemical and physical properties. This ensures accurate and precise quantification by correcting for variability during sample preparation and analysis.
This technical guide provides a comprehensive overview of 2-(2-Aminoethylamino)ethanol-d4, including its chemical properties, a detailed experimental protocol for its use as an internal standard, and relevant data in the context of drug development.
Chemical and Physical Properties
The following table summarizes the key chemical and physical properties of 2-(2-Aminoethylamino)ethanol-d4.
| Property | Value |
| Chemical Formula | C₄H₈D₄N₂O |
| Molecular Weight | 108.18 g/mol |
| CAS Number | 1246819-88-4 |
| IUPAC Name | 2-(2-aminoethylamino)-1,1,2,2-tetradeuterioethanol |
| Synonyms | (2-Hydroxyethyl)ethylenediamine-d4, Aminoethylethanolamine-d4 |
| Appearance | Colorless Oily Matter |
| Purity | Typically ≥98% (isotopic purity) |
| Solubility | Soluble in Chloroform, DMSO, Methanol |
| Storage | 2-8°C, protected from air and light |
Role in Bioanalysis: A Workflow for Quantification
Stable isotope-labeled internal standards are considered the gold standard in quantitative bioanalysis. The use of 2-(2-Aminoethylamino)ethanol-d4 as an internal standard allows for the accurate determination of the concentration of its non-deuterated counterpart in biological matrices. The following diagram illustrates a typical workflow for such an analysis.
Experimental Protocol: Quantification of 2-(2-Aminoethylamino)ethanol in Human Plasma
This section provides a detailed methodology for the quantification of 2-(2-Aminoethylamino)ethanol in human plasma using 2-(2-Aminoethylamino)ethanol-d4 as an internal standard via LC-MS/MS. This protocol is adapted from established methods for similar small molecules.
1. Materials and Reagents
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2-(2-Aminoethylamino)ethanol (analyte)
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2-(2-Aminoethylamino)ethanol-d4 (internal standard, IS)
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HPLC-grade methanol, acetonitrile, and water
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Formic acid
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Human plasma (with anticoagulant)
2. Preparation of Stock and Working Solutions
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Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and the IS in methanol.
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Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.
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Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile.
3. Sample Preparation (Protein Precipitation)
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Aliquot 50 µL of plasma samples (calibration standards, quality control samples, and unknown samples) into a 96-well protein precipitation plate.
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Add 150 µL of the internal standard working solution to each well.
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Vortex the plate for 2 minutes at 1000 rpm.
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Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
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Transfer 100 µL of the supernatant to a clean 96-well plate.
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Inject 5 µL of the supernatant onto the LC-MS/MS system.
4. LC-MS/MS Conditions
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LC System: Agilent 1290 Infinity II or equivalent
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
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Mobile Phase A: 0.1% Formic acid in water
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Mobile Phase B: 0.1% Formic acid in acetonitrile
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Gradient: A suitable gradient to ensure separation from matrix components.
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Flow Rate: 0.4 mL/min
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Column Temperature: 40°C
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Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent
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Ionization Mode: Electrospray Ionization (ESI), Positive
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MRM Transitions:
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2-(2-Aminoethylamino)ethanol: To be determined (e.g., Q1: 105.1 -> Q3: 88.1)
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2-(2-Aminoethylamino)ethanol-d4: To be determined (e.g., Q1: 109.1 -> Q3: 92.1)
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5. Data Analysis
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Integrate the peak areas for both the analyte and the internal standard.
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Calculate the peak area ratio of the analyte to the internal standard.
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Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
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Determine the concentration of the analyte in the unknown samples from the calibration curve.
Application Context: Mitoxantrone Pharmacokinetics
As 2-(2-Aminoethylamino)ethanol is a precursor to Mitoxantrone, understanding the pharmacokinetic profile of Mitoxantrone provides a relevant context for the application of its deuterated precursor as an internal standard in drug development studies. The following table summarizes key pharmacokinetic parameters of Mitoxantrone in human plasma from various studies.
| Pharmacokinetic Parameter | Value | Reference |
| Terminal Half-Life (t½) | 23-215 hours | [2] |
| Plasma Protein Binding | >95% | [2] |
| Volume of Distribution (Vd) | 10.9-37.4 L/hr/m² | [2] |
| Clearance | 21.41 ± 14.59 L/h | [3] |
| Excretion | Urine (6-11%), Feces (~25%) | [2] |
Mechanism of Action of Mitoxantrone
The ultimate application of 2-(2-Aminoethylamino)ethanol in the synthesis of Mitoxantrone leads to a drug with a well-defined mechanism of action. Mitoxantrone is an inhibitor of topoisomerase II, an enzyme crucial for DNA repair and replication.[2] The following diagram illustrates this mechanism.
Conclusion
2-(2-Aminoethylamino)ethanol-d4 is a critical tool for researchers and drug development professionals, enabling the precise and accurate quantification of its unlabeled analog in biological matrices. Its use as an internal standard in LC-MS/MS analysis is essential for pharmacokinetic and metabolic studies. The context of its role as a precursor to the anticancer drug Mitoxantrone highlights the importance of such deuterated compounds in the broader landscape of pharmaceutical development. The methodologies and data presented in this guide provide a foundational understanding for the application of 2-(2-Aminoethylamino)ethanol-d4 in a research setting.
